molecular formula C13H22O B13209691 4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13209691
M. Wt: 194.31 g/mol
InChI Key: DEBPINHMQDVFPU-UHFFFAOYSA-N
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Description

4’-Methyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves multiple steps, typically starting with the formation of the bicyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:

Mechanism of Action

The mechanism by which 4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4'-methylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C13H22O/c1-10-2-5-13(6-3-10)7-4-11-8-12(11)9-14-13/h10-12H,2-9H2,1H3

InChI Key

DEBPINHMQDVFPU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

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